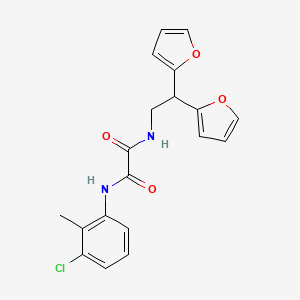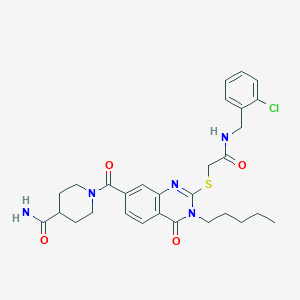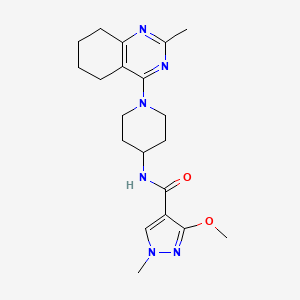![molecular formula C11H21ClN2O2 B2981837 Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride CAS No. 2007910-70-3](/img/structure/B2981837.png)
Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . They are used in a variety of applications, including as intermediates in pharmaceutical and organic synthesis .
Synthesis Analysis
Tert-butyl compounds can be synthesized through various methods. For instance, tert-butyl chloride can be produced by the reaction of tert-butyl alcohol with hydrogen chloride . Another example is the synthesis of tert-butyl glycinate from glycine and ethyl tert-butyl ester under the catalysis of acid .Molecular Structure Analysis
The molecular structure of tert-butyl compounds typically includes a central carbon atom bonded to three methyl groups . This structure can be analyzed using various techniques, such as NMR spectroscopy .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions. For example, when tert-butyl chloride is dissolved in water, it undergoes hydrolysis to form tert-butyl alcohol . Another example is the use of tert-butyl hydroperoxide as a terminal oxidant in the synthesis of aryl esters .Physical And Chemical Properties Analysis
Tert-butyl compounds have unique physical and chemical properties. For instance, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether . Tert-butyl chloride, on the other hand, is a colorless, flammable liquid that is sparingly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Rearrangement in Synthesis : A study by Nativi, Reymond, and Vogel (1989) describes the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, leading to the stereoselective synthesis of 3-amino-3-deoxy-D-altrose derivatives. This process involves tert-butyl azidoformate and demonstrates a method for preparing complex organic compounds (Nativi, Reymond, & Vogel, 1989).
Synthesis of Amino Acid Derivatives : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide. These compounds were evaluated for their cytotoxicity against human cancer cell lines, showing potential in designing new anticancer agents (Kumar et al., 2009).
Pharmacology and Medicinal Chemistry
Antibacterial Agents : The synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives was reported by Song et al. (2009). These compounds were analyzed for their antibacterial activities against various bacterial strains, with some showing superior activity compared to standard antibiotics (Song et al., 2009).
Synthesis of Anticancer Agents : A study by Ali et al. (1995) focused on the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel. These compounds were evaluated for their ability to stimulate microtubule formation and cytotoxicity against melanoma cells, demonstrating potential as anticancer agents (Ali et al., 1995).
Material Science
Synthesis of Functional Materials : Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation. This work highlights the role of such compounds in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Radical Cycloaddition Reactions : Liu et al. (2017) reported the synthesis of 1,2-oxazetidines via a [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide. This method demonstrates the versatility of tert-butyl derivatives in synthesizing polysubstituted 1,2-oxazetidines (Liu et al., 2017).
Safety And Hazards
Tert-butyl compounds can pose various safety hazards. For example, tert-butyl hydroperoxide is potentially dangerous and can cause skin burns, eye damage, and respiratory irritation . Tert-butyl alcohol, on the other hand, is considered hazardous due to its flammability and potential to cause serious eye irritation .
Direcciones Futuras
The future directions of research on tert-butyl compounds could involve exploring their potential applications in various fields, such as medicine and industry. For instance, the telomerase reverse transcriptase (TERT/hTERT), which plays a significant role in tumor initiation and progression, could be a potential target for cancer treatment .
Propiedades
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOSLOMSNCLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride | |
CAS RN |
2007910-70-3 |
Source


|
| Record name | tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)




![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)
![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)